molecular formula C5H4Cl2OS B13572189 (3,4-Dichlorothiophen-2-yl)methanol

(3,4-Dichlorothiophen-2-yl)methanol

Cat. No.: B13572189
M. Wt: 183.05 g/mol
InChI Key: MUSYFBSBCIRJAT-UHFFFAOYSA-N
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Description

(3,4-Dichlorothiophen-2-yl)methanol is an organic compound with the molecular formula C5H4Cl2OS. It is a white crystalline solid known for its applications in various scientific experiments and industries. This compound is particularly noted for its role as a herbicide, where it helps prevent weed growth in crops.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorothiophen-2-yl)methanol typically involves the reaction of 3,4-dichlorothiophene with formaldehyde and sodium cyanide. This reaction is catalyzed by sulfuric acid. The process can be summarized as follows:

    Reactants: 3,4-dichlorothiophene, formaldehyde, sodium cyanide.

    Catalyst: Sulfuric acid.

    Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorothiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield aldehydes or carboxylic acids.

    Reduction: Typically produces alcohols.

    Substitution: Results in the formation of new compounds with different functional groups.

Scientific Research Applications

(3,4-Dichlorothiophen-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, although it is primarily used in research rather than clinical settings.

    Industry: Employed as a herbicide to control weed growth in agricultural fields.

Mechanism of Action

The mechanism by which (3,4-Dichlorothiophen-2-yl)methanol exerts its effects involves:

    Molecular Targets: The compound targets specific enzymes and proteins in plants, disrupting their normal functions.

    Pathways Involved: It interferes with the photosynthetic process in plants, leading to their eventual death.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dichlorothiophen-2-yl)methanol
  • (3,5-Dichlorothiophen-2-yl)methanol
  • (3,4-Dichlorothiophen-2-yl)ethanol

Uniqueness

(3,4-Dichlorothiophen-2-yl)methanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it particularly effective as a herbicide compared to its analogs.

Properties

IUPAC Name

(3,4-dichlorothiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2OS/c6-3-2-9-4(1-8)5(3)7/h2,8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSYFBSBCIRJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)CO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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